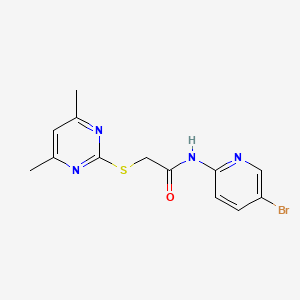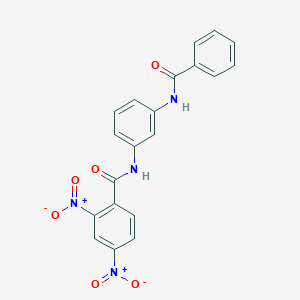![molecular formula C20H13BrN4O4 B15017957 2-(4-bromonaphthalen-1-yl)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15017957.png)
2-(4-bromonaphthalen-1-yl)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-1-naphthyl)-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a brominated naphthyl group and a nitro-substituted indole moiety. The unique arrangement of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1-naphthyl)-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps, starting from commercially available precursors. The process generally includes:
Bromination: Introduction of a bromine atom to the naphthalene ring.
Condensation: Formation of the hydrazide linkage through a condensation reaction between the brominated naphthalene derivative and an appropriate hydrazine compound.
Nitro Substitution: Introduction of the nitro group to the indole ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(4-bromo-1-naphthyl)-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN3) or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of amino-substituted derivatives.
Substitution: Formation of azido or other nucleophile-substituted derivatives.
科学的研究の応用
2-(4-bromo-1-naphthyl)-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 2-(4-bromo-1-naphthyl)-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets. The brominated naphthyl group and the nitro-substituted indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
類似化合物との比較
Similar Compounds
- 4-bromo-1-naphthyl acetate
- 4-[9-bromo-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl methyl ether
Uniqueness
2-(4-bromo-1-naphthyl)-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
分子式 |
C20H13BrN4O4 |
|---|---|
分子量 |
453.2 g/mol |
IUPAC名 |
2-(4-bromonaphthalen-1-yl)-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C20H13BrN4O4/c21-16-7-5-11(13-3-1-2-4-14(13)16)9-18(26)23-24-19-15-10-12(25(28)29)6-8-17(15)22-20(19)27/h1-8,10,22,27H,9H2 |
InChIキー |
YMULOQHHFJSAGP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N=NC3=C(NC4=C3C=C(C=C4)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-chloro-5-nitrobenzamide](/img/structure/B15017891.png)
![6-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B15017903.png)
![3-Fluoro-N-({N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15017910.png)
![2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B15017916.png)

![2-[(Naphthalen-2-YL)amino]-N'-[(1E)-1-phenylpropylidene]acetohydrazide](/img/structure/B15017923.png)
![N'-[(E)-(3-Bromophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B15017926.png)
![N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B15017930.png)
![2-amino-4-(4-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B15017938.png)
![2-ethoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B15017943.png)
![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15017944.png)

![2-(4-bromophenoxy)-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B15017985.png)
